molecular formula C9H13N3O B1400492 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol CAS No. 1253911-28-2

1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol

Katalognummer: B1400492
CAS-Nummer: 1253911-28-2
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: MSRBJKAFGFOQJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol is a synthetic organic compound that features a pyridine ring substituted with an amino group at the 6-position and an azetidine ring substituted with a hydroxyl group at the 3-position

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential:
The compound has been identified as a novel kinase inhibitor, specifically targeting kinases such as Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK). These kinases play crucial roles in various biological processes, and their inhibition can lead to therapeutic effects in several diseases, including:

  • Autoimmune Diseases: Inhibition of SYK has been linked to potential treatments for conditions like rheumatoid arthritis and lupus.
  • Neurological Disorders: Targeting LRRK2 is particularly relevant for neurodegenerative diseases such as Parkinson's disease.
  • Cancer: The modulation of these kinases can affect tumor growth and metastasis.

Disease Applications

The applications of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol extend across a wide range of diseases:

Disease CategorySpecific DiseasesMechanism of Action
Autoimmune DiseasesRheumatoid Arthritis, LupusInhibition of SYK
Neurological DisordersParkinson's DiseaseInhibition of LRRK2
CancerVarious TumorsModulation of MYLK and other kinases
Inflammatory DiseasesAsthma, AllergiesReduction in pro-inflammatory cytokines
Metabolic DisordersDiabetesPotential modulation of metabolic pathways

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

Case Study 1: Autoimmune Disease Model
In a study involving collagen-induced arthritis in mice, treatment with the compound resulted in a significant reduction in joint inflammation and damage. The mechanism was attributed to the inhibition of SYK, leading to decreased activation of inflammatory pathways.

Case Study 2: Neurodegenerative Disease Model
Research on LRRK2 inhibition demonstrated that this compound could reduce neuroinflammation and improve motor function in animal models of Parkinson's disease. The findings suggest that targeting LRRK2 with this compound could be a viable therapeutic strategy.

Case Study 3: Cancer Therapy
In vitro studies showed that this compound inhibited the proliferation of various cancer cell lines by modulating MYLK activity. This suggests its potential role as an adjunct therapy in cancer treatment.

Biochemische Analyse

Biochemical Properties

1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with myeloperoxidase (MPO), a leukocyte-derived redox enzyme, inhibiting its activity . This interaction is crucial as MPO is involved in oxidative stress and damage in inflammatory states. Additionally, this compound has been found to interact with the mammalian target of rapamycin (mTOR), a key element in the PI3K/AKT/mTOR signal transduction pathway . This interaction affects various cellular processes, including proliferation, growth, and metabolism.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit mTOR activity, leading to reduced cellular growth and induced apoptosis in cancer cells . This compound also affects the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival. Furthermore, this compound has been shown to down-regulate the expression of UHRF1, a protein involved in DNA methylation and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a potent, irreversible inhibitor of myeloperoxidase (MPO), blocking its activity in human plasma and preventing MPO-dependent vasomotor dysfunction . Additionally, this compound inhibits mTOR by binding to its active site, thereby disrupting the PI3K/AKT/mTOR signaling pathway . This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time Studies have shown that this compound exhibits stability and maintains its activity over extended periodsIn vitro studies have demonstrated that this compound can induce apoptosis and inhibit cell proliferation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit MPO activity and reduce oxidative stress without causing significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity and damage to tissues. Studies in animal models have highlighted the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the PI3K/AKT/mTOR pathway, which plays a crucial role in cellular metabolism and energy homeostasis . Additionally, this compound’s metabolic stability and plasma exposure have been found to be significantly improved compared to other similar compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound has been shown to exhibit high oral bioavailability and efficient distribution within the body . Its localization and accumulation in specific tissues are influenced by its interactions with cellular transporters and binding proteins, which facilitate its uptake and distribution.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules and exerts its effects . The targeting signals and post-translational modifications of this compound play a crucial role in directing it to specific compartments or organelles within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of 6-aminopyridine derivatives, which are then subjected to various chemical transformations to introduce the azetidine ring and the hydroxyl group.

    Starting Material Preparation: The synthesis begins with 6-aminopyridine, which is commercially available or can be synthesized from pyridine through nitration, reduction, and amination steps.

    Formation of Azetidine Ring: The azetidine ring can be introduced via cyclization reactions involving appropriate precursors such as β-amino alcohols or aziridines.

    Hydroxyl Group Introduction: The hydroxyl group at the 3-position of the azetidine ring can be introduced through selective oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, PCC, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated or hydrogenated derivatives.

    Substitution: Formation of N-substituted pyridine derivatives.

Vergleich Mit ähnlichen Verbindungen

    1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol: Unique due to the presence of both an azetidine ring and a hydroxyl group.

    6-Aminopyridine Derivatives: Similar in having the amino group on the pyridine ring but lacking the azetidine ring.

    Azetidine Derivatives: Similar in having the azetidine ring but lacking the pyridine ring or the specific substitution pattern.

Uniqueness: this compound is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical space in drug discovery and other scientific research areas.

Biologische Aktivität

1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various research studies and clinical trials.

The compound has a molecular formula of C10_{10}H12_{12}N2_{2}O and a molecular weight of approximately 176.22 g/mol. It features a pyridine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that this compound may act through multiple mechanisms:

  • Inhibition of Myeloperoxidase (MPO) : Studies show that compounds with similar structures can inhibit MPO, an enzyme linked to oxidative stress in inflammatory diseases. Inhibition of MPO can mitigate vasomotor dysfunction in cardiovascular diseases .
  • Interaction with Acetylcholinesterase (AChE) : The compound's structural similarity to known AChE inhibitors suggests potential applications in treating conditions related to cholinergic dysfunction, such as Alzheimer's disease .

Anticancer Potential

Research into the structure-activity relationship (SAR) of related compounds indicates that modifications in the azetidine structure can enhance anticancer activity through the inhibition of key signaling pathways involved in cell proliferation and survival, particularly the mTOR pathway .

Pharmacokinetics

The pharmacokinetic profile indicates high oral bioavailability and favorable absorption characteristics. It is predicted to cross the blood-brain barrier effectively, suggesting potential central nervous system applications .

Case Studies

  • Cardiovascular Disease Model : In a mouse model of peritonitis, similar aminopyridine derivatives demonstrated significant inhibition of MPO activity, leading to reduced inflammation and improved vascular function. This suggests that this compound could have similar therapeutic effects .
  • Neuroprotective Studies : A study focusing on neuroprotective agents highlighted the potential for compounds with similar structures to mitigate neurodegeneration by inhibiting AChE and enhancing cholinergic transmission .

Comparative Analysis

The following table summarizes the biological activities and pharmacological properties of this compound compared to related compounds:

Compound NameBiological ActivityMechanism of ActionReference
This compoundAntimicrobial, AnticancerMPO inhibition, AChE interaction
1-(6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)ureaInhibits MPOBlocks oxidative stress
Torin2mTOR inhibitionSelective inhibition of cancer pathways

Eigenschaften

IUPAC Name

1-(6-aminopyridin-3-yl)-3-methylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-9(13)5-12(6-9)7-2-3-8(10)11-4-7/h2-4,13H,5-6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRBJKAFGFOQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2=CN=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 100-mL Parr hydrogenation bottle was purged with nitrogen and charged with 207a (2.3 g, 11 mmol), 10% palladium on carbon (50% wet, 1.0 g) and methanol (100 mL). The bottle was evacuated, charged with hydrogen gas to a pressure of 25 psi and shaken for 2 h on a Parr hydrogenation apparatus. The hydrogen was then evacuated and nitrogen charged to the bottle. The catalyst was removed by filtration through a pad of Celite and the filtrate was concentrated under reduced pressure to afford 207b (1.85 g, 92%). MS: [M+H]+ 180.
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol
Reactant of Route 2
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol
Reactant of Route 5
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol
Reactant of Route 6
1-(6-Aminopyridin-3-yl)-3-methylazetidin-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.